molecular formula C12H17F3N2O7 B6605717 (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid CAS No. 2287237-44-7

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid

Cat. No. B6605717
CAS RN: 2287237-44-7
M. Wt: 358.27 g/mol
InChI Key: IKGMDEZYLHZTKS-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid (2S-2FPTFA) is a synthetic, fluorinated organic compound that has been used in a variety of scientific research applications. It is a non-steroidal, non-peptide compound that is structurally similar to naturally occurring amino acids and peptides. This has led to its use as a potential therapeutic agent for a variety of diseases and conditions.

Mechanism of Action

The exact mechanism of action of (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to a variety of biochemical and physiological effects. It has been shown to act as an agonist for the serotonin 5-HT1A receptor, as well as a partial agonist for the dopamine D2 receptor. Additionally, it has been shown to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid has been shown to produce a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as reduce levels of cholesterol, triglycerides, and glucose in the blood. Additionally, it has been shown to produce antidepressant-like effects, as well as anxiolytic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid has several advantages for use in scientific research. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it has a wide range of potential applications, making it a useful tool for a variety of research projects. However, there are also some limitations to its use. For example, its exact mechanism of action is not yet fully understood, making it difficult to predict how it will interact with other compounds or drugs. Additionally, its effects on humans have not yet been extensively studied, making it difficult to predict its potential therapeutic effects.

Future Directions

The potential future directions for (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential therapeutic applications, such as its use as an antidepressant or anti-obesity drug. Additionally, further research is needed to explore its potential use as an enzyme inhibitor or receptor agonist for other diseases and conditions. Finally, further research is needed to explore its potential use in drug delivery systems and other nanotechnologies.

Synthesis Methods

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid is synthesized through a multi-step process involving the reaction of 2-pyrrolidinone with trifluoroacetic anhydride, followed by the addition of an amine. The resulting product is then purified using a variety of techniques such as recrystallization and chromatography. The entire synthetic process has been optimized to produce a high-purity product with a yield of up to 95%.

Scientific Research Applications

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid has been used in a variety of scientific research applications due to its structural similarity to naturally occurring peptides and amino acids. It has been used as a potential therapeutic agent for a variety of diseases and conditions, such as cardiovascular disease, diabetes, obesity, and cancer. Additionally, it has been used in research involving enzyme inhibitors, receptor agonists, and other pharmacological agents.

properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5.C2HF3O2/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17);(H,6,7)/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGMDEZYLHZTKS-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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